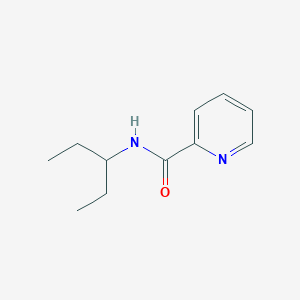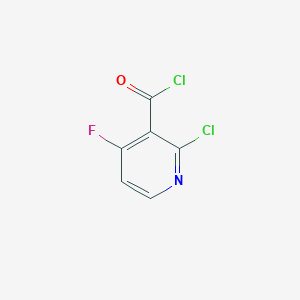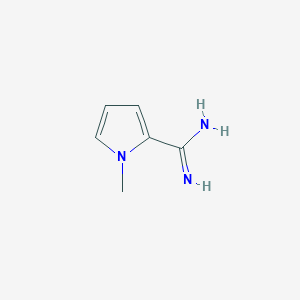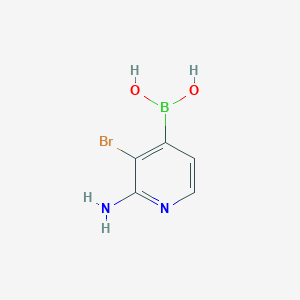
(2-Amino-3-bromopyridin-4-yl)boronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-3-bromopyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an amino group and a bromine atom. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-bromopyridin-4-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of (2-Amino-3-bromopyridin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications .
化学反応の分析
Types of Reactions: (2-Amino-3-bromopyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(2-Amino-3-bromopyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Amino-3-bromopyridin-4-yl)boronic acid involves its ability to form stable covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound can bind to active sites of enzymes, blocking their activity . Additionally, the amino and bromine substituents on the pyridine ring can participate in hydrogen bonding and halogen bonding, respectively, further influencing the compound’s interactions with biological targets .
類似化合物との比較
- (2-Amino-3-chloropyridin-4-yl)boronic acid
- (2-Amino-3-fluoropyridin-4-yl)boronic acid
- (2-Amino-3-iodopyridin-4-yl)boronic acid
Comparison: (2-Amino-3-bromopyridin-4-yl)boronic acid is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the amino group and the boronic acid group allows for diverse chemical modifications and applications .
特性
CAS番号 |
1310405-23-2 |
|---|---|
分子式 |
C5H6BBrN2O2 |
分子量 |
216.83 g/mol |
IUPAC名 |
(2-amino-3-bromopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BBrN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H,(H2,8,9) |
InChIキー |
HBYVDBNMXYAOQC-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=NC=C1)N)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


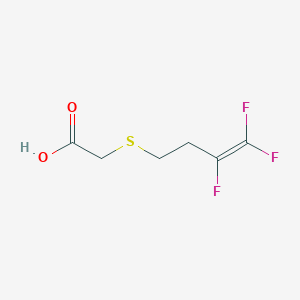

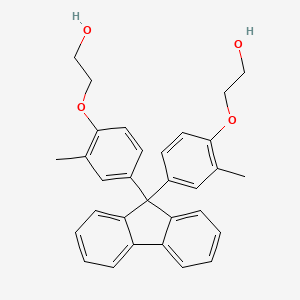
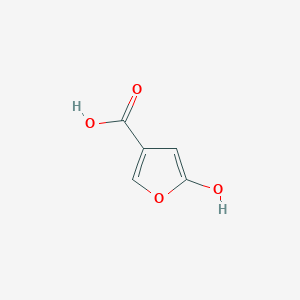
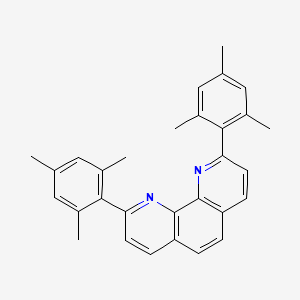
![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)

![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)
